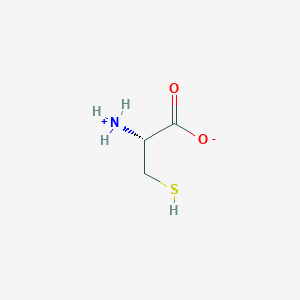
(2R)-2-アミノ-3-メルカプトプロパノエート
説明
L-Cysteine, also known as C or E920, belongs to the class of organic compounds known as cysteine and derivatives. Cysteine and derivatives are compounds containing cysteine or a derivative thereof resulting from reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Cysteine is a drug which is used for the prevention of liver damage and kidney damage associated with overdoses of acetaminophen. L-Cysteine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Cysteine has been found throughout most human tissues, and has also been detected in most biofluids, including feces, saliva, urine, and blood. Within the cell, L-cysteine is primarily located in the cytoplasm, mitochondria and myelin sheath. L-Cysteine exists in all eukaryotes, ranging from yeast to humans. L-Cysteine participates in a number of enzymatic reactions. In particular, L-Glutamic acid and L-cysteine can be converted into Gamma-glutamylcysteine; which is catalyzed by the enzyme glutamate--cysteine ligase. Furthermore, L-Cysteine and 2-ketobutyric acid can be biosynthesized from L-cystathionine; which is mediated by the enzyme cystathionine gamma-lyase. Furthermore, L-Cysteine and glycine can be biosynthesized from cysteinylglycine; which is catalyzed by the enzymes aminopeptidase N and caspase-7. Finally, L-Glutamic acid and L-cysteine can be converted into Gamma-glutamylcysteine through the action of the enzyme glutamate--cysteine ligase. In humans, L-cysteine is involved in the homocysteine degradation pathway, the glucose transporter defect (SGLT2) pathway, the cysteine metabolism pathway, and the metolazone action pathway. L-Cysteine is also involved in several metabolic disorders, some of which include the chlorothiazide action pathway, the triamterene action pathway, cystathionine Beta-synthase deficiency, and homocystinuria, cystathionine beta-synthase deficiency. L-Cysteine is a potentially toxic compound.
L-cysteine is an optically active form of cysteine having L-configuration. It has a role as a flour treatment agent, a human metabolite and an EC 4.3.1.3 (histidine ammonia-lyase) inhibitor. It is a serine family amino acid, a proteinogenic amino acid, a cysteine and a L-alpha-amino acid. It is a conjugate base of a L-cysteinium. It is a conjugate acid of a L-cysteinate(1-). It is an enantiomer of a D-cysteine. It is a tautomer of a L-cysteine zwitterion.
Cysteine is a non-essential sulfur-containing amino acid in humans, related to cystine, Cysteine is important for protein synthesis, detoxification, and diverse metabolic functions. Found in beta-keratin, the main protein in nails, skin, and hair, Cysteine is important in collagen production, as well as skin elasticity and texture. Also required in the manufacture of amino acid taurine, Cysteine is a component of the antioxidant glutathione, and plays a role in the metabolism of essential biochemicals such as coenzyme A, heparin, and biotin. (NCI04)
科学的研究の応用
医薬品業界
システイン: は、タンパク質構造を安定させ、ジスルフィド橋の形成を促進する能力を持つことから、医薬品業界において不可欠です。システインは、医薬品の有効成分(API)の製造や、さまざまな医薬品製剤の賦形剤として使用されます。 システインのスルヒドリル基は、生化学反応で求核剤としても作用し、解毒プロセスや代謝中間体の合成に不可欠です .
食品技術
食品技術では、システインはパン作りの生地改良剤として使用され、パンの食感とボリュームを向上させます。また、砂糖と反応してメイラード反応生成物を生成し、調理済み食品の風味特性に寄与するため、風味増強剤としても使用されます。 さらに、システインは抗酸化剤としても作用し、食品の色の保持と風味の保持に役立ちます .
化粧品への応用
システインは化粧品業界、特にヘアケア製品で応用されています。髪のケラチン中のジスルフィド結合を切断する能力は、ヘアストレートとコンディショニング処理の重要な成分となります。 また、システインは、抗酸化特性を持つため、スキンケア製品に使用され、酸化によるダメージから肌を保護するのに役立ちます .
動物飼料
動物の栄養の必須成分として、システインは、動物の羽毛、羊毛、結合組織の成長と維持に不可欠な硫黄含有アミノ酸の摂取量を確保するために、動物飼料に添加されます。 システインは、家畜の代謝と抗酸化防御システムにも役割を果たしています .
バイオテクノロジーによる生産
微生物を用いたL-システインの発酵生産は、研究が盛んに行われている分野です。動物由来のシステイン抽出に伴う環境問題や安全上の懸念から、大腸菌などの細菌を使用したバイオテクノロジー的手法が開発されています。 これらの手法は、システインの収量を増加させ、毒性を軽減する代謝工学戦略に焦点を当てています .
医学研究
医学研究では、システインはさまざまな生理学的プロセスにおける役割について研究されています。システインは、抗酸化物質であるグルタチオンの前駆体であり、代謝経路の調節に関与しています。 システイン代謝の研究は、酸化ストレス関連疾患の理解を深め、潜在的な治療標的についての洞察を提供する可能性があります .
作用機序
Target of Action
Cysteine, also known as (2R)-2-ammonio-3-mercaptopropanoate, primarily targets the Interleukin-2 receptor (IL-2R) . IL-2R is a transmembrane glycoprotein receptor prominently located on the surface of T and B cells, among other immune system cells . This receptor plays a crucial role in the immune response, as it binds to IL-2, instigating a cascade of events that culminate in the activation and proliferation of these cells .
Mode of Action
Cysteine interacts with its primary target, IL-2R, through a dynamic interplay. This interaction results in a cascade of events that lead to the activation and proliferation of T and B cells . The cooperative action of IL-2 and IL-2R is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens .
Biochemical Pathways
The interaction of cysteine with IL-2R affects several biochemical pathways. For instance, the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal–related kinase (Erk) pathways show enhanced activity within Teff or Tconv cells . These pathways impact gene expression to regulate cellular growth, death, and immune function in IL-2R-bearing cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of cysteine are crucial for its bioavailability and therapeutic effectiveness. It is generally recognized that these properties should be evaluated as early as possible in the drug development process .
Result of Action
The molecular and cellular effects of cysteine’s action are primarily seen in the activation and proliferation of T and B cells . This process underscores the fundamental role of IL-2R in the modulation and functioning of the immune system . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .
生化学分析
Biochemical Properties
Cysteine plays a crucial role in various biochemical reactions. It is involved in the synthesis of proteins, and the antioxidant glutathione (GSH), contributing to redox regulation of cellular status and protein function . Cysteine’s unique chemical structure and properties make it essential for various biochemical processes, including antioxidant defense, protein synthesis, and collagen formation .
Cellular Effects
Cysteine has significant effects on various types of cells and cellular processes. It supports the synthesis of proteins that takes place in every single cell in your body to sustain vital life functions and structures . It increases levels of glutathione in your body to help neutralize harmful free radicals and protect cells from oxidative damage . In cancer cells, cysteine plays an essential role in redox regulation of cellular status and protein function .
Molecular Mechanism
The sulfur in cysteine is redox-active and hence can exist in a wide variety of states, depending on the local redox environment and the presence of oxidizing and reducing agents . A potent oxidizing agent that can be made in cells is hydrogen peroxide, which can lead to more drastic and irreversible chemical modifications to the cysteine side chains .
Temporal Effects in Laboratory Settings
It is known that cysteine can be toxic above a threshold concentration, thus its homeostasis is maintained precisely inside the cell .
Dosage Effects in Animal Models
There are rare reports of cystine renal stone formation, Single injections of L-cysteine (0.6-1.5 g/kg) into 4-day-old pups resulted in massive damage to cortical neurons, permanent retinal dystrophy, atrophy of the brain and hyperactivity .
Metabolic Pathways
Cysteine and methionine are sulfur-containing amino acids. Cysteine is synthesized from serine through different pathways in different organism groups. In bacteria and plants, cysteine is converted from serine (via acetylserine) by transfer of hydrogen sulfide .
Transport and Distribution
Transport of cysteine across the plasma membrane is mediated by system ASC (alanine, serine, cysteine-preferring) and one member of system L (leucine-preferring), LAT-2 (large amino acid transporter 2) .
Subcellular Localization
Subcellular fractionation studies indicated that one of the major leaf forms, cysteine synthase B, was located in the chloroplast and the other, cysteine synthase A, occurred in the cytoplasm .
特性
IUPAC Name |
(2R)-2-azaniumyl-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJNEKJLAYXESH-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])[NH3+])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62488-11-3 | |
| Record name | Poly-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62488-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
121.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
277 mg/mL at 25 °C | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52-90-4 | |
| Record name | L-(+)-Cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 °C | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


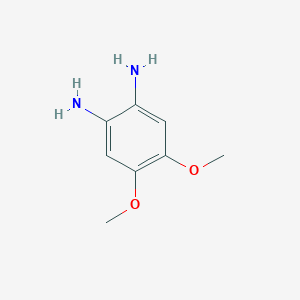
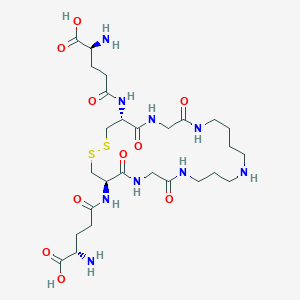
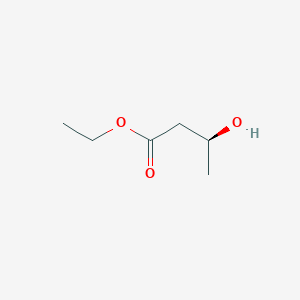
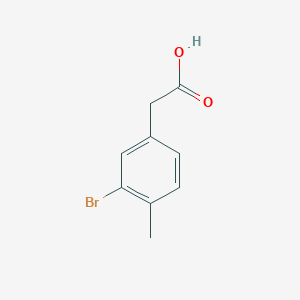
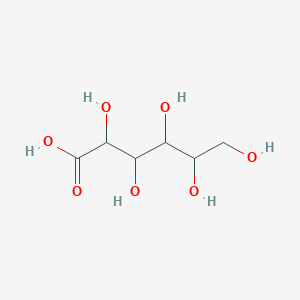
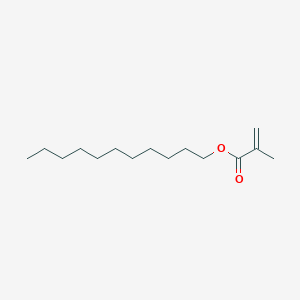
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)
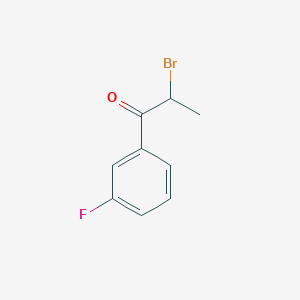
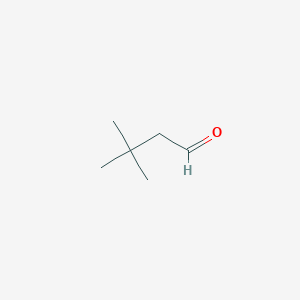
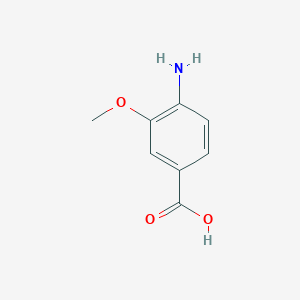
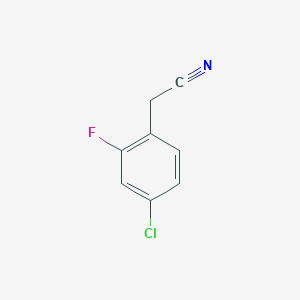
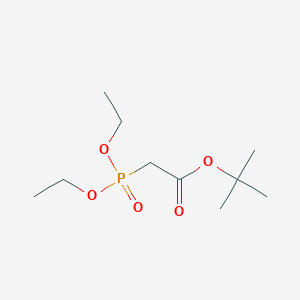
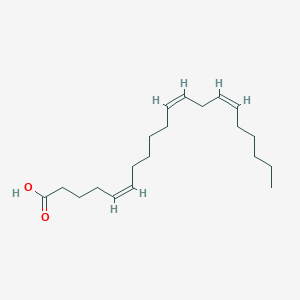
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
